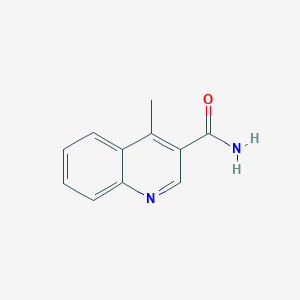
(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina es un compuesto orgánico heterocíclico que pertenece a la familia de la quinazolina. Este compuesto se caracteriza por su estructura única, que incluye un grupo cloro en la posición 4 y un grupo metil en la posición 7 del anillo de tetrahidroquinazolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción de 4-cloroanilina con acetoacetato de etilo en presencia de una base, seguida de ciclación utilizando un catalizador ácido adecuado. Las condiciones de reacción, como la temperatura y el solvente, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de (s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina puede involucrar procesos de lotes grandes o continuos. La elección del método depende de factores como el costo, la eficiencia y el impacto ambiental. Los métodos industriales comunes incluyen el uso de reactores de alta presión y sistemas catalíticos avanzados para optimizar las condiciones de reacción y maximizar el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinazolina.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de tetrahidroquinazolina con diferentes sustituyentes.
Sustitución: El grupo cloro en la posición 4 se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolina, mientras que las reacciones de sustitución pueden producir una variedad de tetrahidroquinazolinas funcionalizadas.
Aplicaciones Científicas De Investigación
(s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Este compuesto ha demostrado potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a su bioactividad observada. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Cloroquinazolina: Carece del grupo metil en la posición 7.
7-Metilquinazolina: Carece del grupo cloro en la posición 4.
4-Cloro-6,7,8,9-tetrahidroquinazolina: Difiere en la posición del grupo cloro.
Singularidad
(s)-4-Cloro-7-metil-5,6,7,8-tetrahidroquinazolina es única debido a la combinación específica de los grupos cloro y metil en el anillo de tetrahidroquinazolina. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
VZQHHXDPAXHZLP-LURJTMIESA-N |
SMILES isomérico |
C[C@H]1CCC2=C(C1)N=CN=C2Cl |
SMILES canónico |
CC1CCC2=C(C1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


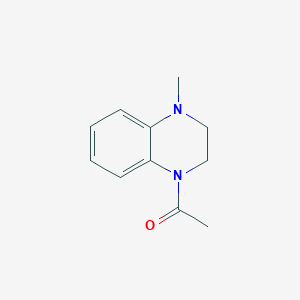

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)


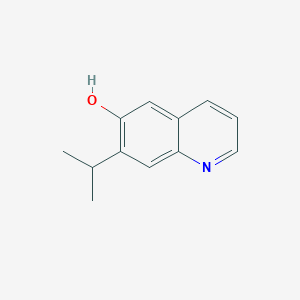



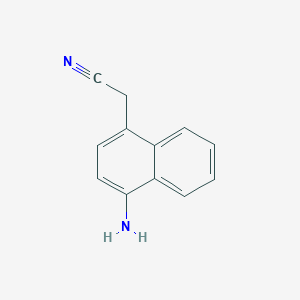
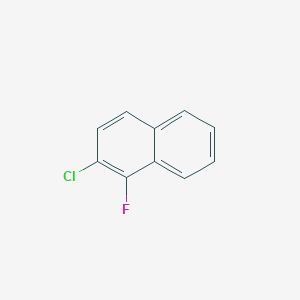
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

